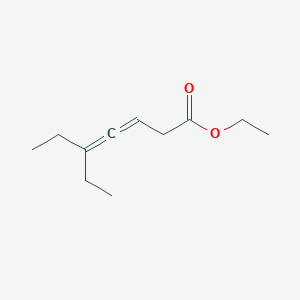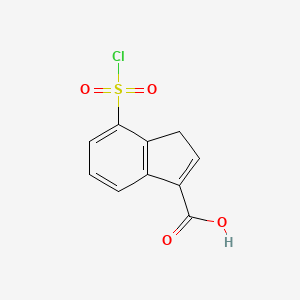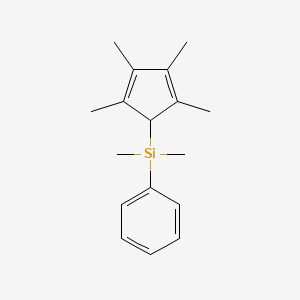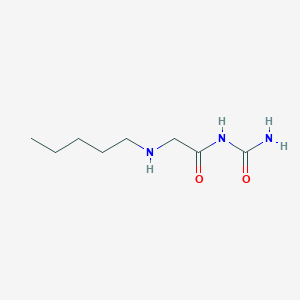![molecular formula C21H36Sn B14281430 Stannane, tributyl[1-(phenylmethyl)ethenyl]- CAS No. 156540-94-2](/img/structure/B14281430.png)
Stannane, tributyl[1-(phenylmethyl)ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, tributyl[1-(phenylmethyl)ethenyl]- is an organotin compound with the molecular formula C19H34Sn. It is a member of the organotin family, which are compounds containing tin bonded to carbon. These compounds are known for their versatility in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl[1-(phenylmethyl)ethenyl]- typically involves the reaction of tributylstannyl lithium with a suitable vinyl halide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of stannane, tributyl[1-(phenylmethyl)ethenyl]- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and solvents that facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, tributyl[1-(phenylmethyl)ethenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions may produce various organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Stannane, tributyl[1-(phenylmethyl)ethenyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism by which stannane, tributyl[1-(phenylmethyl)ethenyl]- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with other atoms, facilitating the formation of new chemical structures. The specific pathways involved depend on the context in which the compound is used, such as in organic synthesis or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributylphenylstannane: Similar in structure but with a phenyl group instead of a vinyl group.
Tributylvinylstannane: Contains a vinyl group but lacks the phenylmethyl substitution.
Tributyltin hydride: Used as a reducing agent in organic synthesis.
Uniqueness
Stannane, tributyl[1-(phenylmethyl)ethenyl]- is unique due to its specific combination of a vinyl group and a phenylmethyl substitution, which imparts distinct reactivity and properties compared to other organotin compounds. This uniqueness makes it valuable in specialized applications where its specific reactivity is required.
Eigenschaften
CAS-Nummer |
156540-94-2 |
|---|---|
Molekularformel |
C21H36Sn |
Molekulargewicht |
407.2 g/mol |
IUPAC-Name |
tributyl(3-phenylprop-1-en-2-yl)stannane |
InChI |
InChI=1S/C9H9.3C4H9.Sn/c1-2-6-9-7-4-3-5-8-9;3*1-3-4-2;/h3-5,7-8H,1,6H2;3*1,3-4H2,2H3; |
InChI-Schlüssel |
XDZRFMDDMYIXSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzene, [(2-methoxyethoxy)methoxy]-](/img/structure/B14281364.png)



![4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene](/img/structure/B14281377.png)



![3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14281411.png)
![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)


